Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone
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Overview
Description
Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone is a compound that belongs to the class of tetrahydroacridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone typically involves the condensation of acridine hydrazide with azepane. The starting material, acridine hydrazide, can be prepared through the interaction between cyclohexanone and anthranilic acid, followed by chlorination and subsequent condensation with hydrazine hydrate . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate the symptoms of Alzheimer’s disease . Additionally, its ability to intercalate with DNA allows it to interfere with DNA replication and transcription processes, making it a potential anticancer agent .
Comparison with Similar Compounds
Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone can be compared with other tetrahydroacridine derivatives, such as:
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
9-Amino-1,2,3,4-tetrahydroacridine: Known for its neuroprotective properties.
1,2,3,4-Tetrahydroacridin-9-ylamine: Studied for its potential anticancer activity
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(22-13-7-1-2-8-14-22)19-15-9-3-5-11-17(15)21-18-12-6-4-10-16(18)19/h3,5,9,11H,1-2,4,6-8,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNZOJSYUITZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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